molecular formula C6H6BrNO2S B3092938 Methyl 2-amino-4-bromothiophene-3-carboxylate CAS No. 1239461-22-3

Methyl 2-amino-4-bromothiophene-3-carboxylate

Cat. No.: B3092938
CAS No.: 1239461-22-3
M. Wt: 236.09 g/mol
InChI Key: URQGFCZFMUBHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-bromothiophene-3-carboxylate (CAS: 1239461-22-3) is a brominated thiophene derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol. It features a 2-amino group, a 4-bromo substituent, and a methyl ester at the 3-position of the thiophene ring. This compound is typically stored at 2–8°C under nitrogen protection to ensure stability . Its structural uniqueness makes it valuable in organic synthesis, particularly in pharmaceutical and materials science research.

Properties

IUPAC Name

methyl 2-amino-4-bromothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3(7)2-11-5(4)8/h2H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQGFCZFMUBHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-bromothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 2-amino-3-thiophenecarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

    Substitution Products: Depending on the nucleophile, products like azides, nitriles, or amines are formed.

    Oxidation Products: Sulfoxides and sulfones are the primary products.

    Coupling Products: Biaryl compounds are typically formed through coupling reactions.

Scientific Research Applications

Methyl 2-amino-4-bromothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromothiophene-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and amino group play crucial roles in binding to target sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The nature of the substituent at the 4-position significantly influences reactivity, solubility, and steric interactions:

Compound Name Substituent (4-position) Molecular Weight (g/mol) Key Features
This compound Bromine 236.09 Electron-withdrawing bromine enhances electrophilic substitution reactivity .
Ethyl 2-amino-4-isobutylthiophene-3-carboxylate Isobutyl ~251.34* Bulky isobutyl group increases steric hindrance, reducing reaction rates .
Ethyl 2-amino-4-phenylthiophene-3-carboxylate Phenyl ~265.35* Aromatic phenyl group introduces π-π stacking interactions, affecting crystallinity .
Methyl 3-amino-4-methylthiophene-2-carboxylate Methyl 185.24 Electron-donating methyl group improves stability but reduces reactivity .

*Calculated based on molecular formulas.

Key Findings :

  • Electron-withdrawing groups (e.g., Br) increase electrophilicity, making the compound more reactive in cross-coupling reactions.
  • Bulky substituents (e.g., isobutyl, phenyl) hinder molecular packing, altering solubility and crystallinity .

Positional Isomerism: 2-Amino vs. 3-Amino Derivatives

The position of the amino group drastically alters electronic properties and synthetic utility:

Compound Name Amino Position Key Differences
This compound 2-position Amino group at 2-position directs electrophilic substitution to the 5-position.
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-position Altered electronic distribution reduces conjugation with the ester group .

Research Implications :

  • The 2-amino configuration in the target compound enhances resonance stabilization with the ester group, improving stability in acidic conditions .

Functional Group Modifications

Additional functional groups expand reactivity and application scope:

Compound Name Functional Modification Key Features
This compound Unmodified amino group Free amino group enables Schiff base formation or amidation reactions .
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate Cyanoacetyl-modified amino group Introduces a nitrile group for further cyclization or click chemistry .
This compound hydrochloride Hydrochloride salt Enhanced water solubility for biological assays .

Biological Activity

Methyl 2-amino-4-bromothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H6BrNO2SC_6H_6BrNO_2S and features a thiophene ring substituted with an amino group and a bromine atom. This unique structure contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways critical for various physiological responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

  • Cell Line Studies : The compound has shown significant anti-proliferative effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values reported below 25 µM .
CompoundCell LineIC50 (µM)
This compoundHepG2<25
This compoundMCF-7<25

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, although the exact mechanisms remain to be fully elucidated .

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines using the MTT assay, which confirmed its potential as an anticancer agent. The results indicated that the structure of the compound significantly influences its bioactivity .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of this compound against a panel of bacterial strains. The compound demonstrated notable effectiveness, particularly against pathogenic strains .

Safety and Toxicity

While exploring the therapeutic potentials of this compound, safety profiles are crucial. Current data suggest moderate cytotoxicity in certain human cell lines, indicating a need for further investigations to establish safety parameters before clinical applications .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-amino-4-bromothiophene-3-carboxylate?

Methodological Answer:
The synthesis typically involves bromination of a thiophene precursor followed by functional group modifications. For example:

  • Step 1: Bromination using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., Lewis acids or radical initiators) to introduce the bromine atom at the 4-position of the thiophene ring .
  • Step 2: Introduction of the amino group via nucleophilic substitution or protection/deprotection strategies. Boc (tert-butoxycarbonyl) groups are often used to protect amines during synthesis, followed by acidic deprotection .
  • Step 3: Esterification of the carboxylic acid group using methanol under acidic or basic conditions to yield the methyl ester .

Table 1: Example Synthetic Conditions and Yields

Brominating AgentCatalystSolventYield (%)Reference
NBSAIBNCCl₄78
Br₂FeCl₃DCM65

Basic: How is this compound characterized post-synthesis?

Methodological Answer:
Characterization involves a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the structure, with distinct signals for the bromine (δ ~7.2 ppm for aromatic protons) and ester groups (δ ~3.8 ppm for methoxy protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₆H₆BrNO₂S, [M+H]⁺ = 237.94) .
  • HPLC: Purity assessment using reverse-phase chromatography (e.g., C18 column, acetonitrile/water gradient) .

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:
The compound is light-sensitive and prone to hydrolysis. Optimal storage conditions include:

  • Temperature: 2–8°C in a sealed, amber vial.
  • Atmosphere: Under inert gas (N₂ or Ar) to prevent oxidation .
  • Stability Tests: Periodic HPLC analysis (e.g., every 6 months) to monitor degradation, particularly of the ester and amino groups .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:
Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:

  • Variable Temperature NMR: To identify dynamic processes (e.g., keto-enol tautomerism) .
  • X-ray Crystallography: Single-crystal analysis using programs like SHELXL (via WinGX suite) to resolve ambiguities in substituent positions .
  • Computational Validation: DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical 1^1H NMR chemical shifts .

Advanced: How is crystallographic analysis performed for this compound and its derivatives?

Methodological Answer:

  • Data Collection: Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to minimize thermal motion .
  • Refinement: SHELXL for small-molecule refinement, with attention to bromine atom anisotropy and hydrogen bonding networks (e.g., N–H···O interactions) .
  • Visualization: ORTEP-3 for generating thermal ellipsoid plots, highlighting disorder or non-covalent interactions .

Table 2: Example Crystallographic Parameters (Hypothetical Data)

ParameterValue
Space GroupP2₁/c
R-factor0.032
Bond Length (C–Br)1.89 Å
Reference

Advanced: What computational methods are used to predict the electronic properties of this compound?

Methodological Answer:

  • DFT Studies: Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
  • Molecular Docking: AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), leveraging the bromine atom’s halogen-bonding capability .
  • Solubility Prediction: COSMO-RS to estimate solubility in organic solvents, critical for reaction optimization .

Advanced: How does steric hindrance from the bromine substituent affect reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom at the 4-position influences reaction pathways:

  • Suzuki-Miyaura Coupling: Bulky ligands (e.g., SPhos) mitigate steric effects, enabling coupling with aryl boronic acids at elevated temperatures (80–100°C) .
  • Buchwald-Hartwig Amination: Requires high catalyst loading (e.g., Pd₂(dba)₃/XPhos) due to hindered access to the reaction site .

Table 3: Example Reaction Outcomes

Reaction TypeCatalystYield (%)Reference
Suzuki CouplingPd(PPh₃)₄/SPhos72
Buchwald AminationPd₂(dba)₃/XPhos58

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-bromothiophene-3-carboxylate
Reactant of Route 2
Methyl 2-amino-4-bromothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.